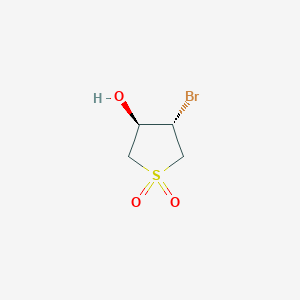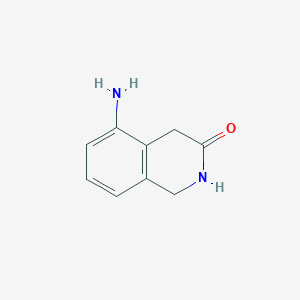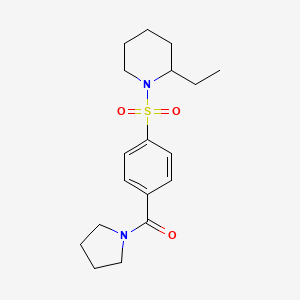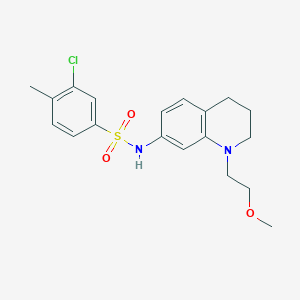
Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- is a chiral organosulfur compound featuring a thiolane ring with a bromine atom and a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- typically involves the bromination of a thiolane derivative followed by oxidation to introduce the sulfone group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure regioselectivity and stereoselectivity. The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Industrial Production Methods
Industrial production of Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- may involve continuous flow processes to enhance yield and purity. The use of catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide or further oxidized to a sulfonic acid.
Ring-Opening Reactions: Under acidic or basic conditions, the thiolane ring can be opened to form linear or branched products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or mCPBA in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted thiolane derivatives.
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfides.
Wissenschaftliche Forschungsanwendungen
Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Thiophene-3-ol, 4-bromotetrahydro-, 1,1-dioxide, (3R,4S)-rel- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfone group play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. The stereochemistry of the compound ensures specific interactions with chiral targets, enhancing its efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-4-methyl-3-hexanol: A pheromone with similar stereochemistry but different functional groups.
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: A biologically active compound with a pyrrolidine ring.
3,4-dihydroxy-3-methyl-2-pentanone: An immune elicitor in plants with similar stereochemistry.
Eigenschaften
CAS-Nummer |
1820580-20-8; 20688-40-8 |
|---|---|
Molekularformel |
C4H7BrO3S |
Molekulargewicht |
215.06 |
IUPAC-Name |
(3R,4S)-4-bromo-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 |
InChI-Schlüssel |
JUROXLRSVVHUOG-QWWZWVQMSA-N |
SMILES |
C1C(C(CS1(=O)=O)Br)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide](/img/structure/B2874469.png)


![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2874476.png)
![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2874477.png)


![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2874483.png)
![2-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2874484.png)

![2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2874488.png)
![3,4-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2874489.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2874492.png)
